molecular formula C14H8F3NO B6376807 3-Cyano-5-(4-trifluoromethylphenyl)phenol, 95% CAS No. 1261950-85-9

3-Cyano-5-(4-trifluoromethylphenyl)phenol, 95%

Cat. No. B6376807
CAS RN: 1261950-85-9
M. Wt: 263.21 g/mol
InChI Key: WBJGWMVISJHLEU-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-trifluoromethylphenyl)phenol, or 3-C5TFP, is a versatile and important intermediate for the synthesis of many organic compounds. It is a solid at room temperature and has a melting point of 106-108 °C. It is soluble in most organic solvents, and is a weak base with a pKa of 8.3. 3-C5TFP is commercially available as a 95% pure material, and is used as a starting material for a variety of organic synthesis reactions.

Scientific Research Applications

3-C5TFP has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also used in the synthesis of fluorescent dyes and as a reagent in the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-C5TFP is not fully understood, but it is believed to be an electrophilic aromatic substitution reaction. In this reaction, the electron-rich benzene ring is attacked by an electrophile, such as a cyanide ion, and the resulting product is a substituted benzene ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-C5TFP are not well understood. It has been shown to have some antibacterial activity, but the mechanism of action is not known. It has also been shown to have some antiviral activity, but again, the mechanism of action is not known.

Advantages and Limitations for Lab Experiments

3-C5TFP has several advantages for use in laboratory experiments. It is commercially available as a 95% pure material, and is relatively stable. It is also soluble in most organic solvents, making it easy to work with. The main limitation of 3-C5TFP is that it is a weak base, which can make it difficult to work with in some reactions.

Future Directions

There are several potential future directions for 3-C5TFP research. These include further investigation of its biochemical and physiological effects, as well as its potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further exploration of its mechanism of action could lead to the development of new synthetic methods. Finally, research into its use as a fluorescent dye could lead to new applications in imaging and sensing.

Synthesis Methods

3-C5TFP can be synthesized by a variety of methods. The most common method is the reaction of 4-trifluoromethylbenzaldehyde with sodium cyanide in an aqueous solution. This reaction yields 3-C5TFP in high yield and purity. Other methods have been developed, such as the reaction of 4-trifluoromethylbenzaldehyde with sodium azide in an aqueous solution, and the reaction of 4-trifluoromethylbenzaldehyde with potassium cyanide in an aqueous solution.

properties

IUPAC Name

3-hydroxy-5-[4-(trifluoromethyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)12-3-1-10(2-4-12)11-5-9(8-18)6-13(19)7-11/h1-7,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJGWMVISJHLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C#N)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684898
Record name 5-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(4-trifluoromethylphenyl)phenol

CAS RN

1261950-85-9
Record name 5-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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